

"oxypeucedanin methanolate natural sources and distribution"

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Compound of Interest

Compound Name: *oxypeucedanin methanolate*

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An In-depth Technical Guide to **Oxypeucedanin Methanolate**: Natural Sources, Distribution, and Experimental Data

Introduction

Oxypeucedanin methanolate is a naturally occurring linear furanocoumarin, a class of organic compounds recognized for their significant biological activities. As a derivative of oxypeucedanin, this compound shares a core structure featuring a furan ring fused to a coumarin moiety. Furanocoumarins are secondary metabolites found predominantly in a few plant families and are studied for their potential applications in pharmacology and drug development.[1] Oxypeucedanin and its derivatives, including the methanolate and hydrate forms, have demonstrated a range of biological effects, with recent research highlighting potent anti-inflammatory properties.[2][3]

This technical guide provides a comprehensive overview of **oxypeucedanin methanolate** for researchers, scientists, and drug development professionals. It details its primary natural sources, distribution within the plant kingdom, quantitative analysis, and established experimental protocols for its isolation. Furthermore, it elucidates the molecular pathways through which its biological activities are exerted.

Natural Sources and Distribution

Oxypeucedanin methanolate is primarily distributed within the Apiaceae (Umbelliferae) and Rutaceae plant families, which are well-documented sources of various coumarin derivatives.

[4][5]

- Primary Plant Families:
 - Apiaceae: This family is the most significant source of oxypeucedanin and its derivatives. [4]
 - Rutaceae: Notably the genus Citrus, is another major source. [4][6]
- Key Genera and Species:
 - Angelica: The genus Angelica is a principal source, with Angelica dahurica (known as "Bai Zhi" in traditional Chinese medicine) being analytically identified as one of the richest sources of oxypeucedanin. [2][4][5] **Oxypeucedanin methanolate** has been specifically isolated from the roots of this plant. [2]
 - Prangos: Various species within this genus, such as Prangos uloptera and Prangos pabularia, are known to produce **oxypeucedanin methanolate**. [7][8]
 - Ferulago: This genus is another important member of the Apiaceae family that contains these compounds. [4][6]
 - Citrus: While more commonly associated with other furanocoumarins, citrus plants are also reported sources. [1]

The compound is typically isolated from the roots, fruits, or aerial parts of these plants. [4][7]

The concentration and presence of specific derivatives can vary based on the plant species, geographical location, and the part of the plant being analyzed.

Quantitative Analysis

Quantitative data specifically for **oxypeucedanin methanolate** is limited in publicly available literature. However, extensive analysis has been performed on its parent compound, oxypeucedanin, and the closely related oxypeucedanin hydrate, particularly from Angelica species. This data serves as a valuable proxy for estimating potential yields and guiding extraction efforts. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Diode Array Detectors (DAD). [4][5]

Table 1: Quantitative Analysis of Oxypeucedanin and its Hydrate in Angelica Species

Plant Species	Plant Part	Compound Analyzed	Extraction/Solvent System	Analytical Method	Reported Content/Yield	Reference
Angelica dahurica	Root	Oxypeucedanin	70% Hydro-ethanolic extract	HPLC-DAD	1.24 - 4.98 mg/g	[5]
Angelica dahurica	Root	Oxypeucedanin	Hydro-ethanolic extract	HPLC-UV	0.063% (from Korea)	[5]
Angelica dahurica	Root	Oxypeucedanin	Hydro-ethanolic extract	HPLC-UV	0.024% (from China)	[5]
Angelica archangelica	Fruit	Oxypeucedanin	96% Hydro-ethanolic extract	HPLC-UV	0 - 6.45 mg/g	[4]
Angelica dahurica	Root	Oxypeucedanin Hydrate	Ionic Liquid [Bmim]Tf ₂ N	HPLC	98.06% (Extraction Yield)	[9][10]
Angelica dahurica	Root	Oxypeucedanin Hydrate	Ionic Liquid [Bmim]Tf ₂ N	HPLC	36.99% (in final product)	[9][10]

Experimental Protocols

The isolation of **oxypeucedanin methanolate** typically involves solvent extraction from plant material, followed by fractionation and chromatographic purification. Below are two detailed methodologies: a conventional protocol and a modern ionic liquid-based approach.

Conventional Extraction and Isolation Protocol

This protocol is based on methods used for isolating furanocoumarins, including **oxypeucedanin methanolate**, from *Angelica dahurica* roots.[2]

- Preparation of Plant Material: Dried roots of the source plant (e.g., *Angelica dahurica*) are crushed and pulverized to a fine powder to increase the surface area for extraction.
- Solvent Extraction: The powdered material (e.g., 819.3 g) is extracted with methanol (MeOH) under reflux. This process is repeated to ensure exhaustive extraction of the target compounds.[2]
- Concentration: The resulting methanolic extract is combined and evaporated in vacuo to yield a crude extract (e.g., 282.2 g, a 34.4% yield from the dried roots).[2]
- Solvent Partitioning (Fractionation):
 - The crude extract is suspended in water.
 - The aqueous suspension is then successively partitioned with solvents of increasing polarity. A common sequence is ethyl acetate (EtOAc) followed by n-butanol.[2]
 - Oxypeucedanin and its derivatives are hydrophobic and majorly partition into the EtOAc-soluble fraction.[2][4]
- Chromatographic Purification:
 - The dried EtOAc fraction is subjected to column chromatography (CC) over silica gel.
 - The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - Fractions containing the target compound are pooled and may require further purification steps, such as semi-preparative HPLC or recrystallization, to yield pure **oxypeucedanin methanolate**. [5]

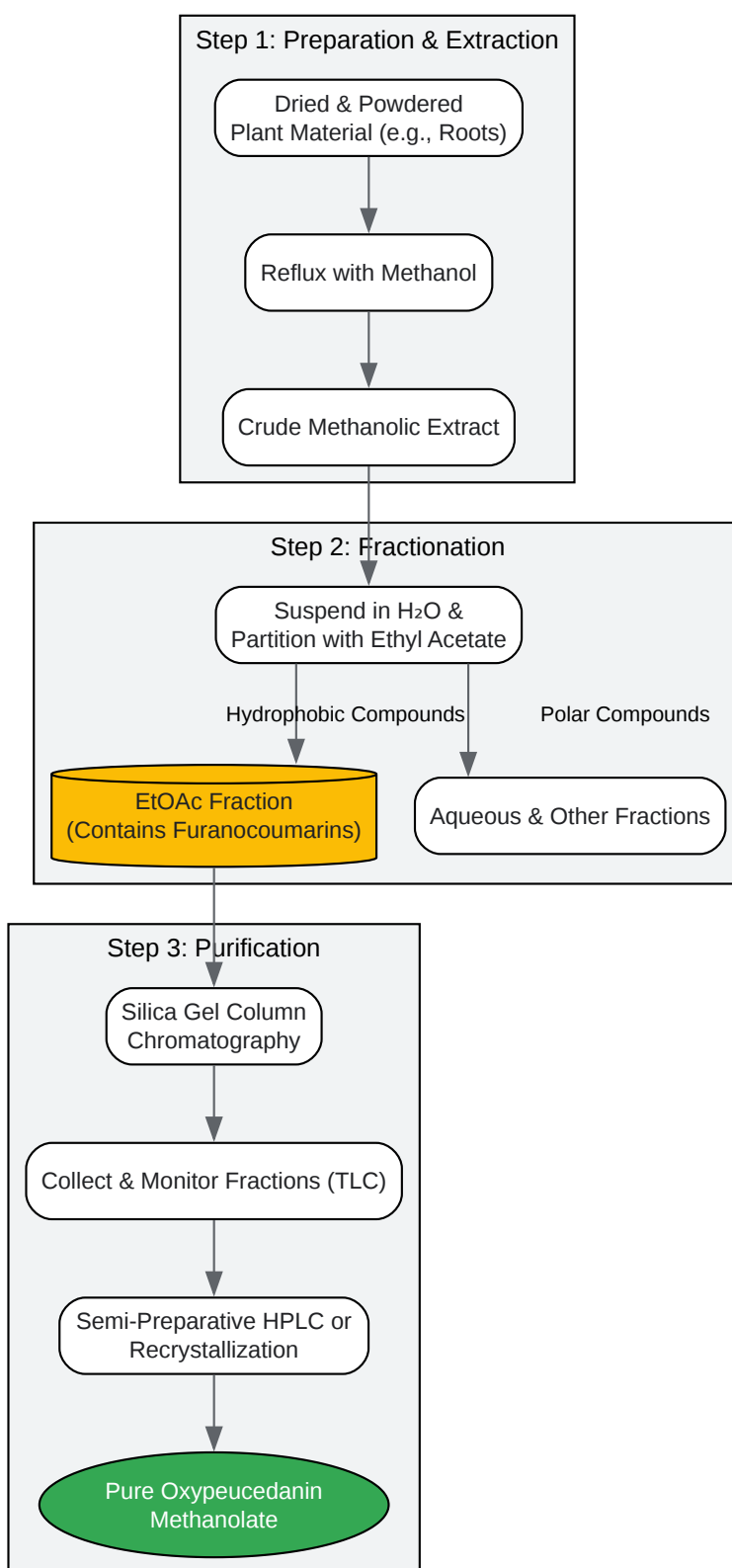
Modern Ionic Liquid-Based Extraction Protocol

This advanced protocol was optimized for the extraction of oxypeucedanin hydrate from *Angelica dahurica* and demonstrates a highly efficient alternative to conventional methods.[\[9\]](#)[\[10\]](#)

- Ionic Liquid Extraction:
 - Powdered root material is mixed with the ionic liquid [Bmim]Tf₂N.
 - Optimal extraction conditions are applied: a solvent-to-solid ratio of 8:1, an extraction temperature of 60°C, and an extraction time of 180 minutes with agitation.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Back-Extraction:
 - After the primary extraction, the target compounds are recovered from the ionic liquid solution.
 - A back-extraction is performed using 0.01 N HCl, which effectively transfers the furanocoumarins from the ionic liquid phase to the aqueous acidic phase.[\[9\]](#)[\[10\]](#)
- Purification and Analysis:
 - The resulting product from the back-extraction is highly enriched with the target compounds.
 - Final purification and quantification are performed using HPLC. This method has been shown to achieve extraction yields exceeding 98% for related compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mandatory Visualizations

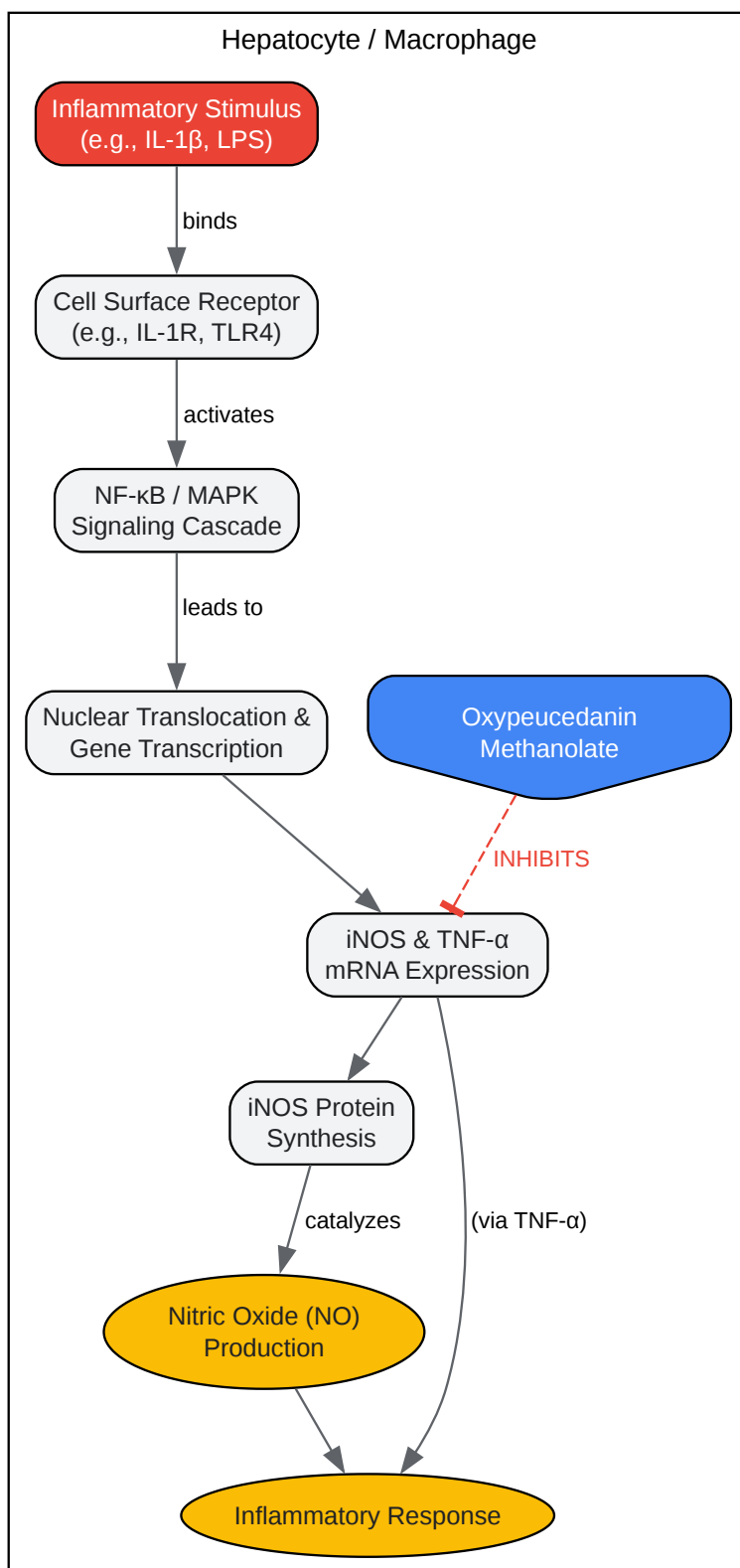
Experimental Workflow Diagram



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Caption: Conventional workflow for the isolation of **oxypeucedanin methanolate**.

Signaling Pathway Diagram



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